ATSP-7041

MDM2 inhibitor MDMX inhibitor p53 reactivation

Researchers investigating p53 reactivation often encounter MDMX-mediated resistance to selective MDM2 inhibitors like Nutlin-3a. ATSP-7041 solves this by potently inhibiting both MDM2 (Ki=0.9 nM) and MDMX (Ki=7 nM) as a cell-permeable, hydrocarbon-stapled peptide, inducing durable p53 target engagement (t1/2=43 min, up to 48h activity). • Superior dual inhibition overcomes MDMX amplification-driven resistance. • Validated in vivo: 12-19 fold p21 induction in xenografts vs. RG7112; robust tumor growth inhibition in SJSA-1 & MCF-7 models. • Defined reference standard: provides benchmark Ki, cellular IC50 (4.3 µM), and in vivo PD data for next-gen peptide development.

Molecular Formula C87H125N17O21
Molecular Weight 1745.0 g/mol
Cat. No. B12366428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATSP-7041
Molecular FormulaC87H125N17O21
Molecular Weight1745.0 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C)(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)N)CC6CCC6)CCC(=O)N
InChIInChI=1S/C87H125N17O21/c1-48(2)41-63(94-53(7)107)79(119)102-71(52(6)106)83(123)99-66(42-54-25-18-17-19-26-54)82(122)104-86(8)39-22-15-13-11-10-12-14-16-23-40-87(9,85(125)101-68(47-105)80(120)93-50(4)73(113)91-49(3)72(89)112)103-81(121)65(43-55-27-24-28-55)97-75(115)61(35-37-69(88)109)95-74(114)51(5)92-77(117)67(45-57-46-90-60-30-21-20-29-59(57)60)98-78(118)64(44-56-31-33-58(108)34-32-56)96-76(116)62(100-84(86)124)36-38-70(110)111/h12,14,17-21,25-26,29-34,46,48-52,55,61-68,71,90,105-106,108H,10-11,13,15-16,22-24,27-28,35-45,47H2,1-9H3,(H2,88,109)(H2,89,112)(H,91,113)(H,92,117)(H,93,120)(H,94,107)(H,95,114)(H,96,116)(H,97,115)(H,98,118)(H,99,123)(H,100,124)(H,101,125)(H,102,119)(H,103,121)(H,104,122)(H,110,111)/b14-12+/t49-,50-,51-,52+,61-,62-,63-,64-,65-,66-,67-,68-,71-,86+,87-/m0/s1
InChIKeyUEOCESQEOWHKDQ-HMWZRHKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATSP-7041 Dual MDM2/MDMX Inhibitor


ATSP-7041 is a hydrocarbon-stapled α-helical peptide that functions as a potent, cell-permeable dual inhibitor of the p53 negative regulators MDM2 and MDMX [1]. It was developed as a research tool to investigate the therapeutic potential of reactivating the p53 tumor suppressor pathway in cancers with wild-type p53 [1]. The molecule demonstrates nanomolar binding affinities for both targets and has been extensively characterized in vitro and in vivo for its mechanism-specific p53 activation, pharmacokinetic properties, and anti-tumor efficacy [1].

Why ATSP-7041 Cannot Be Replaced


Unlike small-molecule MDM2 inhibitors such as Nutlin-3a or RG7112, which are selective for MDM2 and largely inactive against MDMX [1], ATSP-7041 potently inhibits both proteins [1]. This dual inhibition is critical because MDMX amplification is a common resistance mechanism in p53 wild-type tumors, and selective MDM2 antagonists fail to fully reactivate p53 in these contexts [1]. The stapled peptide architecture also confers unique binding kinetics and cellular activity profiles that small molecules cannot replicate [1]. Consequently, substituting ATSP-7041 with a selective MDM2 inhibitor or a non-stapled peptide analog will yield fundamentally different pharmacodynamic outcomes.

ATSP-7041 Comparative Evidence


Dual MDM2/MDMX Inhibition vs. Nutlin-3a

ATSP-7041 is a potent dual inhibitor of both MDM2 and MDMX, whereas the prototype small-molecule inhibitor Nutlin-3a is highly selective for MDM2. In fluorescence polarization assays, ATSP-7041 binds MDM2 with a Ki of 0.9 nM and MDMX with a Ki of 7 nM [1]. In contrast, Nutlin-3a exhibits preferential binding to MDM2 (Ki = 52 nM) and is essentially inactive against MDMX (Ki > 1,000 nM) [1].

MDM2 inhibitor MDMX inhibitor p53 reactivation binding affinity

Prolonged MDM2 Residence Time

ATSP-7041 exhibits significantly slower dissociation kinetics from MDM2 compared to small-molecule inhibitors. Surface plasmon resonance (Biacore) studies measured a dissociation half-life (t1/2) of 43 minutes for ATSP-7041, whereas typical small-molecule MDM2 inhibitors have a dissociation half-life on the order of ~6 minutes [1].

binding kinetics drug-target residence time surface plasmon resonance MDM2 inhibitor

Sustained p53 Transcriptional Activity vs. RG7112

In SJSA-1 osteosarcoma xenograft models, ATSP-7041 induced a robust 12- to 19-fold increase in p21 mRNA expression 8 hours post-dose, whereas the clinical small-molecule MDM2 inhibitor RG7112 produced only a modest induction at all doses and time points [1].

pharmacodynamics p21 induction in vivo efficacy RG7112

Cellular Potency in Serum vs. sMTIDE-02

In a cellular NanoBRET assay measuring Mdm2:p53 complex disruption in HEK293 cells, ATSP-7041 exhibited an IC50 of 1.1 ± 0.1 µM in 0% FCS and 4.3 ± 0.2 µM in 10% FCS [1]. In comparison, another stapled peptide, sMTIDE-02, showed IC50 values of 2.3 ± 0.2 µM (0% FCS) and 17.9 ± 0.2 µM (10% FCS) [1], indicating a greater loss of potency in the presence of serum.

cellular activity serum stability NanoBRET stapled peptide

OATP1B1 Substrate and Inhibitor Profile

ATSP-7041 was identified as both a substrate and a strong inhibitor of the hepatic uptake transporter OATP1B1 in vitro. In OATP1B1-transfected HEK293 cells, ATSP-7041 inhibited the uptake of the probe substrate estradiol-17β-glucuronide with an IC50 of 2.8 ± 0.4 µM [1]. This interaction is relevant because its clinical analog ALRN-6924 was reported to inhibit OATP activities in vivo [1].

OATP1B1 drug transport hepatic uptake in vitro ADME

ATSP-7041 Research Applications


MDMX-Mediated Resistance in p53 WT Tumors

In tumor models that overexpress MDMX or harbor MDMX amplification, selective MDM2 inhibitors like Nutlin-3a (Ki >1,000 nM for MDMX) fail to fully reactivate p53. ATSP-7041's potent dual inhibition (MDMX Ki = 7 nM) enables direct interrogation of MDMX's role in therapeutic resistance [1]. This application is supported by its superior p21 induction (12-19 fold) in xenografts relative to RG7112 [1].

Sustained p53 Pathway Activation

Experiments requiring durable p53 target gene expression benefit from ATSP-7041's extended target residence time (t1/2 = 43 min vs. ~6 min for small molecules) [1] and its prolonged inhibitory effect (up to 48 hours vs. 4 hours for RG7112) [1]. This makes ATSP-7041 the preferred tool for time-course analyses of p53 transcriptional programs.

Xenograft Models with MDM2/MDMX Overexpression

ATSP-7041 has demonstrated robust, dose-dependent tumor growth inhibition in multiple xenograft models including SJSA-1 osteosarcoma and MCF-7 breast cancer, with statistically significant efficacy at 20 and 30 mg/kg i.v. dosing [1]. These validated in vivo models provide a reliable benchmark for evaluating next-generation stapled peptide analogs or combination strategies.

Reference Standard for Dual Inhibitor Development

ATSP-7041 serves as a well-characterized reference compound for evaluating new stapled peptides or dual MDM2/MDMX inhibitors. Its quantitative profile—including Ki values (MDM2 0.9 nM, MDMX 7 nM) [1], cellular IC50 in serum (4.3 µM) [1], and in vivo p21 induction (12-19 fold) [1]—provides a standardized comparator for assessing improvements in potency, stability, or efficacy.

Technical Documentation Hub

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